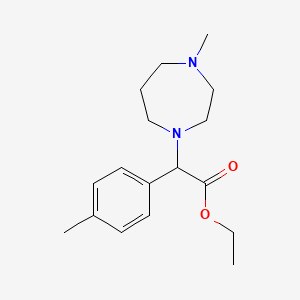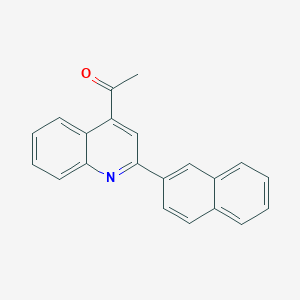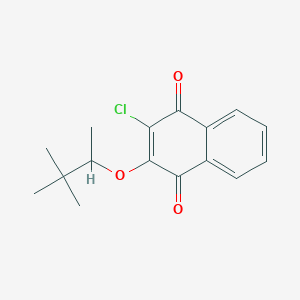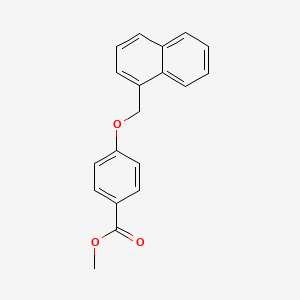
Carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester is a chemical compound with the molecular formula C19H18O4. It is known for its applications in peptide synthesis and as a building block in organic chemistry. This compound is often used in the preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxyamino acids and hydroxyamino acid esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester typically involves the reaction of 9H-fluoren-9-ylmethanol with 4-oxobutyric acid in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. Common dehydrating agents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the efficient production of large quantities of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester has several scientific research applications:
Chemistry: It is used as a protecting group in peptide synthesis, allowing for the selective modification of amino acids.
Biology: The compound is employed in the synthesis of glycopeptides, which are important in the study of protein-carbohydrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism of action of carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester involves its role as a protecting group in peptide synthesis. The compound reacts with amino acids to form stable derivatives, which can be selectively deprotected under mild conditions. This allows for the sequential addition of amino acids to form peptides with high precision.
Comparison with Similar Compounds
Similar Compounds
N-(9-Fluorenylmethoxycarbonyloxy)succinimide: Another compound used in peptide synthesis with similar protecting group properties.
9-Fluorenylmethoxycarbonyl chloride: Used for the same purpose but may lead to the formation of dipeptides.
Uniqueness
Carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester is unique due to its high selectivity and efficiency in forming N-(9-fluorenylmethoxycarbonyl) derivatives. It eliminates the formation of dipeptides, making it a preferred choice in peptide synthesis.
Properties
Molecular Formula |
C19H18O4 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 4-oxobutyl carbonate |
InChI |
InChI=1S/C19H18O4/c20-11-5-6-12-22-19(21)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-11,18H,5-6,12-13H2 |
InChI Key |
QDMHPIIVJBMGAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine](/img/structure/B11833687.png)








